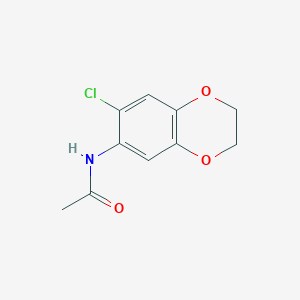

N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound with the molecular formula C10H10ClNO3 It is characterized by the presence of a benzodioxin ring system substituted with a chlorine atom and an acetamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the reaction of 7-chloro-2,3-dihydro-1,4-benzodioxin-6-amine with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide bond. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain this compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient use of resources .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions. For example:

- Acidic hydrolysis yields 7-chloro-6-amino-2,3-dihydro-1,4-benzodioxin and acetic acid.

- Basic hydrolysis (e.g., NaOH) produces the corresponding carboxylate salt.

Key Conditions :

Nucleophilic Substitution

The chloro substituent at the 7-position participates in nucleophilic aromatic substitution (NAS) reactions. Common nucleophiles include:

- Hydroxide ions (SNAr mechanism under high-temperature basic conditions).

- Amines (e.g., NH₃ or alkylamines) to form amino derivatives.

Example Reaction :C10H10ClNO3+NH3→C10H11N2O3+HClConditions: NH₃ in ethanol, 80°C, 12 hours .

Oxidation:

- The benzodioxin ring is stable under mild conditions but undergoes oxidative ring-opening with strong oxidants (e.g., KMnO₄) to form quinone derivatives.

- Acetamide oxidation is less common but may yield nitriles or carboxylic acids under extreme conditions.

Reduction:

- Catalytic hydrogenation (H₂/Pd-C) reduces the dioxin ring to a diol structure.

- The chloro group may remain intact unless using harsh reducing agents (e.g., LiAlH₄).

Comparative Reactivity :

| Process | Reagents | Major Product | Yield (%) |

|---|---|---|---|

| Oxidation (ring) | KMnO₄, H₂SO₄ | 7-Chloro-1,4-benzodioxin-6-quinone | ~60 |

| Reduction (ring) | H₂, Pd-C | 7-Chloro-6-acetamidobenzene-1,2-diol | ~85 |

Acetamide Reactivity:

- Schotten-Baumann Reaction : Forms esters or substituted amides with acyl chlorides.

- Hofmann Degradation : Converts acetamide to primary amine using Br₂/NaOH.

Chloro Group Reactivity:

Synthetic Applications :

| Reaction | Reagents | Application |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME | Synthesis of biphenyl analogs for drug discovery |

| Hofmann Degradation | Br₂, NaOH | Production of 7-chloro-6-amino derivatives |

Stability and Side Reactions

Applications De Recherche Scientifique

N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Lacks the chlorine substitution, resulting in different chemical and biological properties.

N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)propionamide: Has a propionamide group instead of an acetamide group, leading to variations in its chemical behavior and applications.

Uniqueness

N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the presence of both the chlorine atom and the acetamide group, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research applications and a promising candidate for further investigation .

Activité Biologique

N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C15H11ClO3, with a molecular weight of approximately 274.7 g/mol. Its structural characteristics include a benzodioxin moiety that is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H11ClO3 |

| Molecular Weight | 274.7 g/mol |

| InChI Key | CLSSZTHVNUUTIG-UHFFFAOYSA-N |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. In particular, it has shown promising activity against Gram-positive bacteria and mycobacterial strains.

- Antibacterial Efficacy : The compound was tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain derivatives exhibited submicromolar activity, suggesting a potential for development as an antibacterial agent .

- Comparison with Standard Drugs : The antibacterial activity was compared with standard antibiotics such as ampicillin and isoniazid. The findings suggested that some derivatives of this compound were more effective than these clinically used drugs .

Cytotoxicity Studies

Cytotoxicity assessments were performed on various cancer cell lines to evaluate the compound's potential as an anticancer agent.

- Cell Lines Tested : The compound was tested against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells.

- Results : The results indicated that this compound exhibited significant cytotoxic effects on these cell lines. For instance, it reduced the viability of Caco-2 cells significantly at specific concentrations .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound.

- Modification Effects : Modifications to the benzodioxin structure have been shown to influence both antimicrobial and anticancer activities. For example, substituents on the aromatic ring can enhance or diminish activity depending on their electronic and steric properties .

- Mechanisms of Action : While the exact mechanisms are still under investigation, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or inhibit key enzymes involved in cellular processes in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in clinical settings.

- Study on Antimicrobial Activity : A study conducted on a series of synthesized compounds demonstrated that derivatives containing this benzodioxin moiety showed enhanced antibacterial action against resistant strains .

- Cytotoxicity Profiles : Another research effort focused on evaluating the cytotoxic profiles of various derivatives against multiple cancer cell lines revealed that some modifications led to improved selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Propriétés

IUPAC Name |

N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-6(13)12-8-5-10-9(4-7(8)11)14-2-3-15-10/h4-5H,2-3H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCQISKREHRGQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1Cl)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.